Cas no 1210727-41-5 (2-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonylquinoline)

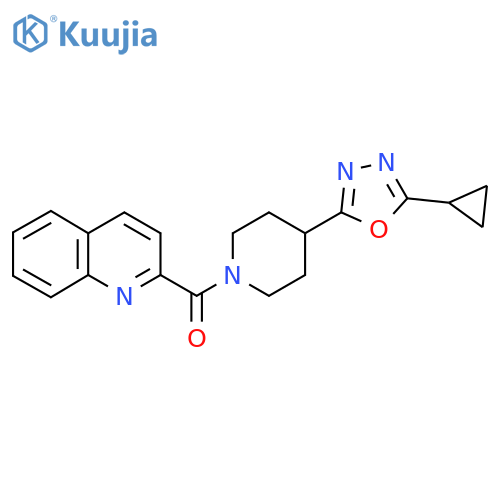

1210727-41-5 structure

商品名:2-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonylquinoline

2-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonylquinoline 化学的及び物理的性質

名前と識別子

-

- 2-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonylquinoline

- 1210727-41-5

- F5596-0670

- 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline

- AKOS024514808

- (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinolin-2-yl)methanone

- [4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-quinolin-2-ylmethanone

-

- インチ: 1S/C20H20N4O2/c25-20(17-8-7-13-3-1-2-4-16(13)21-17)24-11-9-15(10-12-24)19-23-22-18(26-19)14-5-6-14/h1-4,7-8,14-15H,5-6,9-12H2

- InChIKey: HYGHRRBTXWCLCF-UHFFFAOYSA-N

- ほほえんだ: O1C(C2CCN(C(C3C=CC4C=CC=CC=4N=3)=O)CC2)=NN=C1C1CC1

計算された属性

- せいみつぶんしりょう: 348.15862589g/mol

- どういたいしつりょう: 348.15862589g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 3

- 複雑さ: 518

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

2-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonylquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5596-0670-3mg |

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline |

1210727-41-5 | 3mg |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F5596-0670-10mg |

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline |

1210727-41-5 | 10mg |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F5596-0670-1mg |

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline |

1210727-41-5 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F5596-0670-15mg |

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline |

1210727-41-5 | 15mg |

$133.5 | 2023-09-09 | ||

| Life Chemicals | F5596-0670-5mg |

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline |

1210727-41-5 | 5mg |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F5596-0670-30mg |

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline |

1210727-41-5 | 30mg |

$178.5 | 2023-09-09 | ||

| Life Chemicals | F5596-0670-20mg |

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline |

1210727-41-5 | 20mg |

$148.5 | 2023-09-09 | ||

| Life Chemicals | F5596-0670-75mg |

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline |

1210727-41-5 | 75mg |

$312.0 | 2023-09-09 | ||

| Life Chemicals | F5596-0670-10μmol |

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline |

1210727-41-5 | 10μmol |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F5596-0670-40mg |

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline |

1210727-41-5 | 40mg |

$210.0 | 2023-09-09 |

2-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonylquinoline 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

1210727-41-5 (2-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonylquinoline) 関連製品

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量